molecular formula C11H13ClO2 B8078085 3-(5-Chloro-2-methylphenyl)oxolan-3-ol

3-(5-Chloro-2-methylphenyl)oxolan-3-ol

Cat. No.: B8078085
M. Wt: 212.67 g/mol
InChI Key: UFMBFIRFQMFQOO-UHFFFAOYSA-N
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Description

3-(5-Chloro-2-methylphenyl)oxolan-3-ol is an oxolane (tetrahydrofuran) derivative substituted at the 3-position with a 5-chloro-2-methylphenyl group.

Properties

IUPAC Name

3-(5-chloro-2-methylphenyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-8-2-3-9(12)6-10(8)11(13)4-5-14-7-11/h2-3,6,13H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMBFIRFQMFQOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)C2(CCOC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)Cl)C2(CCOC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-2-methylphenyl)oxolan-3-ol involves several steps, each requiring specific reagents and conditions. The exact synthetic route can vary depending on the desired purity and yield. Common methods include:

  • Step 1: Initial Formation

    • Reagents: Starting materials such as specific organic compounds.
    • Conditions: Controlled temperature and pressure, often in the presence of a catalyst.
  • Step 2: Intermediate Formation

    • Reagents: Intermediate compounds formed in the first step.
    • Conditions: Further reactions under specific conditions to form the desired intermediate.
  • Step 3: Final Product Formation

    • Reagents: Final reagents added to the intermediate.
    • Conditions: Final reaction conditions optimized to produce this compound with high purity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:

    Batch Processing: Large quantities of reagents are reacted in a single batch.

    Continuous Flow Processing: Reagents are continuously fed into a reactor, and the product is continuously removed.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-2-methylphenyl)oxolan-3-ol undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized products.

    Reduction: Reaction with reducing agents to form reduced products.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Conditions often involve controlled temperature and pH.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. Conditions often involve an inert atmosphere.

    Substitution: Common reagents include halogens and nucleophiles. Conditions vary depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce various oxidized derivatives, while substitution reactions may yield different substituted compounds.

Scientific Research Applications

3-(5-Chloro-2-methylphenyl)oxolan-3-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-Chloro-2-methylphenyl)oxolan-3-ol involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The oxolan-3-ol scaffold is versatile, with substituent variations dictating properties and applications. Below is a comparative analysis of structurally related compounds, supported by evidence-derived data:

Table 1: Structural and Functional Comparison of Oxolan-3-ol Derivatives

Compound Name Molecular Formula Molecular Weight Substituent Notable Properties/Applications Reference
3-(5-Chloro-2-methylphenyl)oxolan-3-ol C₁₁H₁₃ClO₂ 212.67* 5-Chloro-2-methylphenyl Hypothetical: Enhanced lipophilicity due to aromatic group; potential steric hindrance from methyl and chloro substituents. -
3-(Bromomethyl)oxolan-3-ol C₅H₉BrO₂ 181.03 Bromomethyl Reactive bromomethyl group for alkylation or nucleophilic substitution; used as a synthetic building block .
D13 (Acrylamide derivative) C₂₀H₂₀ClNO₃ 357.83 5-Chloro-2-methylphenyl, acrylamide Melting point: 107–108°C; NMR data shows aromatic protons (δ 7.84 ppm) and acrylamide CH groups (δ 7.50, 6.65 ppm). Potential bioactivity inferred from structural complexity .
Cladribine C₁₀H₁₂ClN₅O₃ 285.69 Purine, hydroxymethyl Cytostatic agent; log Kow = -0.1 indicates moderate hydrophilicity. Used in oncology due to enzyme-targeting purine moiety .
3-(Prop-2-en-1-yl)oxolan-3-ol C₇H₁₂O₂ 128.17* Alkenyl (prop-2-en-1-yl) Alkenyl group enables addition reactions (e.g., hydrogenation); 95% purity reported .
2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol (hydrate) C₁₀H₁₅N₅O₄ 269.30 Purine, hydroxymethyl Nucleoside analog; molecular weight 269.3 suggests pharmaceutical relevance (e.g., antiviral or antimetabolite applications) .

Key Comparative Insights

Substituent Effects on Reactivity and Applications :

  • Halogenated Groups : Bromomethyl (C₅H₉BrO₂) and chlorophenyl substituents differ in reactivity. Bromine’s higher leaving-group ability makes 3-(bromomethyl)oxolan-3-ol more reactive in nucleophilic substitutions than the target compound’s aromatic chloro group .
  • Aromatic vs. Aliphatic Substituents : The 5-chloro-2-methylphenyl group in the target compound likely increases lipophilicity (log Kow > cladribine’s -0.1), enhancing membrane permeability compared to polar purine-based derivatives like cladribine .

Physical Properties :

  • Melting Points : D13, with a bulky acrylamide group, exhibits a melting point of 107–108°C , while alkenyl-substituted oxolan-3-ol derivatives (e.g., 3-(prop-2-en-1-yl)oxolan-3-ol) may have lower melting points due to reduced crystallinity.

Synthetic Routes :

  • Dehydration-cyclization (e.g., ribitol → oxolane derivatives ) and ammonia-mediated reactions (e.g., triazole-substituted oxolan-3-ol synthesis ) are common strategies. The target compound may require Friedel-Crafts alkylation or Suzuki coupling to introduce the aryl group.

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